Molecular iodine-mediated reaction of 2-(2-phenylethynyl)-Morita–Baylis–Hillman adducts: an easy route to naphthyl ketones and iodo-substituted isochromenes†

Organic & Biomolecular Chemistry Pub Date: 2014-08-13 DOI: 10.1039/C4OB00938J

Abstract

The molecular iodine-promoted reaction of 2-(2-phenylethynyl)-Morita–Baylis–Hillman adducts is reported. In the presence of I2, naphthyl ketone derivatives are produced, whereas in the presence of I2/K3PO4, iodo-substituted isochromene derivatives are produced.

Graphical abstract: Molecular iodine-mediated reaction of 2-(2-phenylethynyl)-Morita–Baylis–Hillman adducts: an easy route to naphthyl ketones and iodo-substituted isochromenes
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